REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=O)=[CH:4][CH:3]=1.O.O[N:16]1C2C=CC=CC=2N=N1.Cl.C(N=C=NCCCN(C)C)C.N.CO>CN(C)C=O.O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:11]([NH2:16])=[O:13])=[CH:4][CH:3]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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3.97 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)CCCC(=O)O
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Name
|
|
Quantity
|
3.37 g
|
Type
|
reactant
|
Smiles
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O.ON1N=NC2=C1C=CC=C2
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Name
|
|
Quantity
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4.21 g
|
Type
|
reactant
|
Smiles
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Cl.C(C)N=C=NCCCN(C)C
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Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at ambient temperature for 25 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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After stirring at ambient temperature for a further 15 minutes
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Duration
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15 min
|
Type
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EXTRACTION
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Details
|
extracted with chloroform (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The residual oil was triturated with hexane
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Type
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CUSTOM
|
Details
|
to afford a solid, which
|
Type
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FILTRATION
|
Details
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was collected by filtration
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Type
|
WASH
|
Details
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washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CCCC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |